4-(4-isopropoxybenzoyl)morpholine
Description
4-(4-Isopropoxybenzoyl)morpholine is a morpholine derivative characterized by a benzoyl group substituted with an isopropoxy moiety at the para position of the aromatic ring. This compound belongs to a broader class of morpholine-based molecules, which are widely studied for their structural diversity and applications in pharmaceuticals, agrochemicals, and materials science. The isopropoxy group is an electron-donating substituent, which may influence solubility, metabolic stability, and intermolecular interactions compared to electron-withdrawing groups like nitro or bromo substituents in related compounds.
Properties
IUPAC Name |
morpholin-4-yl-(4-propan-2-yloxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-11(2)18-13-5-3-12(4-6-13)14(16)15-7-9-17-10-8-15/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNSUPUHQOPZLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on the Benzoyl/Morpholine Core
The substituent on the benzoyl or benzyl group significantly impacts the compound’s physicochemical and biological properties:
Key Observations :
- Electron-donating vs.
- Crystal Packing : In 4-(4-nitrobenzyl)morpholine, the nitro group participates in weak intermolecular interactions (e.g., C–H⋯O) but lacks classical hydrogen bonds, leading to distinct packing patterns . This contrasts with the isopropoxy variant, where steric effects may dominate.
- Heterocyclic Modifications : The brominated thiadiazole in introduces planar aromaticity and halogen-mediated reactivity, absent in simpler benzoyl derivatives.
Base-Mediated Nucleophilic Substitution
- 4-(4-Nitrobenzoyl)morpholine : Synthesized via nucleophilic acyl substitution, where morpholine reacts with activated nitrobenzoyl chlorides under basic conditions . Similar methods could apply to this compound by substituting nitro precursors with isopropoxy-activated benzoyl derivatives.
- 4-(4-Nitrobenzyl)morpholine: Prepared using SN2 reactions between 4-chloronitrobenzene and morpholine in polar solvents like 1-butanol .
Transition Metal-Free Approaches
Recent advancements, such as transition metal-free N-arylation of morpholine , offer scalable routes for analogs. These methods avoid metal contamination, critical for pharmaceutical applications.
Antioxidant Activity
Morpholine derivatives with electron-rich substituents, such as 1-(morpholine-4-yl-methyl)-1,2,4-triazoles, exhibit antioxidant properties due to free radical scavenging and metal chelation . The isopropoxy group’s electron-donating nature may enhance these effects compared to nitro-substituted compounds.
Agrochemical and Pharmaceutical Relevance
- Pesticide Derivatives : Compounds like 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane highlight morpholine’s role in agrochemicals. The isopropoxy group’s hydrophobicity could improve soil adhesion or foliar uptake.
Stability and Reactivity
- Ozonolysis Sensitivity: 4-(4-Nitrophenyl)morpholine undergoes ozonolysis under controlled conditions , indicating that electron-deficient aromatic rings are prone to oxidative cleavage. The isopropoxy variant’s electron-rich ring may resist such degradation.
- Thermal Stability : 4-(1-Cyclopenten-1-yl)morpholine has a boiling point of 105–106°C (12 mmHg) , whereas nitro-substituted analogs decompose at lower temperatures due to nitro group instability.
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